molecular formula C14H14FNO3S B2630749 3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 866017-31-4

3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B2630749
CAS No.: 866017-31-4
M. Wt: 295.33
InChI Key: LURSTBWGGVRLFU-UHFFFAOYSA-N
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Description

3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridinone core substituted with a sulfonyl group and a fluorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable diketone and an amine under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyridinone in the presence of a base such as triethylamine.

    Fluorination and Methylation: The fluorinated phenyl ring is incorporated through a nucleophilic aromatic substitution reaction, followed by methylation using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The fluorinated phenyl ring may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
  • 3-[(5-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Uniqueness

Compared to its analogs, 3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-8-4-5-11(15)7-12(8)20(18,19)13-9(2)6-10(3)16-14(13)17/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURSTBWGGVRLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)C2=C(C=C(NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901332243
Record name 3-(5-fluoro-2-methylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666038
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866017-31-4
Record name 3-(5-fluoro-2-methylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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